

An In-Depth Technical Guide to 3'-Methylflavokawin: Properties, Synthesis, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin, with the chemical name (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the anticancer, anti-inflammatory, and neuroprotective effects of **3'-Methylflavokawin** and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

While specific experimental data for **3'-Methylflavokawin** is not widely published, the following table summarizes its known properties and provides data for closely related flavokawin compounds to serve as a reference.



Property	3'-Methylflavokawin	Reference Compound Data
Molecular Formula	C18H18O5	-
Molecular Weight	314.33 g/mol	-
Physical Description	Yellow powder	-
CAS Number	1044743-35-2	-
Melting Point	Not available	190 °C for (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
Solubility	Not available	General chalcones are often soluble in organic solvents like ethanol, methanol, and DMSO.
UV-Vis (in THF)	Not available	λ max ≈ 250-500 nm for a similar chalcone[1]
¹ H NMR	Not available	See section 2.2 for representative data of similar structures.
¹³ C NMR	Not available	See section 2.2 for representative data of similar structures.
Mass Spectrometry	Not available	-

Synthesis and Characterization Synthesis Protocol: Claisen-Schmidt Condensation

3'-Methylflavokawin can be synthesized via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

Reactants:

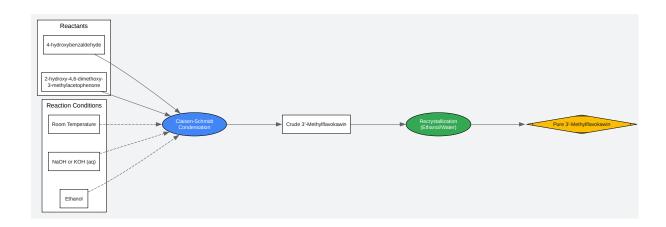


- 2-hydroxy-4,6-dimethoxy-3-methylacetophenone
- 4-hydroxybenzaldehyde

Procedure:

- Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4hydroxybenzaldehyde in ethanol.
- · Cool the mixture in an ice bath.
- Add a catalytic amount of a strong base, such as a 40-60% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the cooled reaction mixture.
 [1][2]
- Stir the reaction mixture at room temperature for several hours (e.g., 20-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][3]
- After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanolwater, to yield the pure 3'-Methylflavokawin.[1]





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Synthesis workflow for 3'-Methylflavokawin.

Spectral Characterization

The structure of the synthesized **3'-Methylflavokawin** should be confirmed using various spectroscopic techniques. While specific data for this exact compound is limited, the following provides an expected range and pattern based on similar chalcone structures.[1]

- UV-Vis Spectroscopy: An absorption spectrum in the range of 250-500 nm is expected, characteristic of the conjugated system in the chalcone backbone.
- Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch (for the phenolic hydroxyl groups), C-H stretches (aromatic and methyl), a C=O stretch (α,β-unsaturated



ketone), C=C stretches (aromatic and alkene), and C-O stretches (ethers).

- ¹H NMR Spectroscopy: Expected signals would include singlets for the methyl and methoxy protons, doublets for the vinyl protons with a large coupling constant characteristic of a trans configuration, and multiplets for the aromatic protons.
- ¹³C NMR Spectroscopy: Signals for the carbonyl carbon, vinyl carbons, aromatic carbons (both substituted and unsubstituted), and the methyl and methoxy carbons would be observed.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 314.33 would be expected, along with characteristic fragmentation patterns.

Biological Activities and Experimental Protocols

Flavokawins, including the closely related Flavokawin B, have demonstrated significant anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Flavokawin B has been shown to inhibit the growth of human melanoma cells by inducing apoptosis and autophagy.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Seed cancer cells (e.g., human melanoma A375 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of 3'-Methylflavokawin (or a related compound like Flavokawin B) for a specified period (e.g., 24 hours).[4]
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

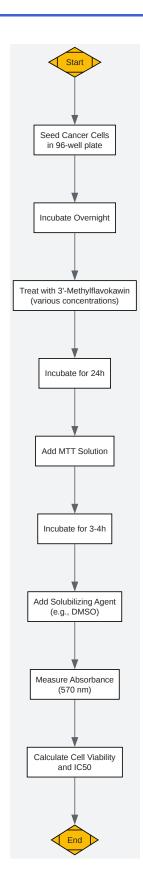






- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).





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Workflow for the MTT cytotoxicity assay.



Anti-inflammatory Activity

Flavokawin B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

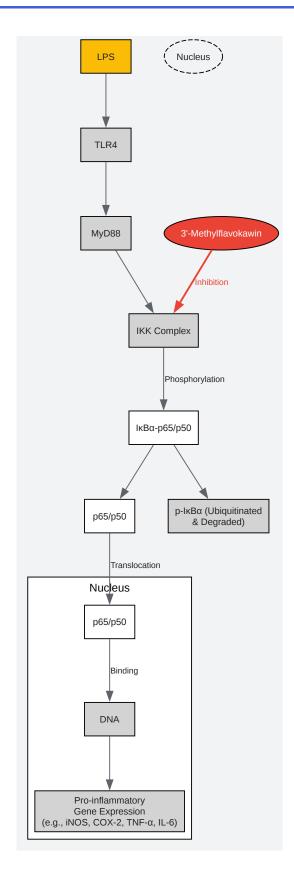
This assay measures the ability of a compound to inhibit the production of nitric oxide, a proinflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
- Cell Treatment: Pre-treat the cells with various concentrations of **3'-Methylflavokawin** for a short period (e.g., 1 hour).
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response and NO production.
- Incubation: Incubate the cells for an extended period (e.g., 24 hours).[7]
- Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
- Absorbance Measurement: Measure the absorbance at approximately 540 nm.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Signaling Pathway: NF-kB Inhibition

Flavonoids can modulate the NF- κ B signaling pathway, a key regulator of inflammation.[8][9] The proposed mechanism involves the inhibition of $I\kappa$ B α phosphorylation, which prevents the translocation of the p65 subunit of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes.





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Modulation of the NF-kB signaling pathway.



Neuroprotective Activity

Flavonoids, in general, are known to possess neuroprotective properties by protecting neurons against injury, suppressing neuroinflammation, and promoting cognitive function.[10][11]

Experimental Protocol: Neuroprotection Assay

- Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) and differentiate them into a neuronal phenotype if required.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of 3'-Methylflavokawin.
- Induction of Neurotoxicity: Induce neuronal cell damage using a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.[11]
- Co-incubation: Co-incubate the cells with the neurotoxin and the test compound.
- Cell Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
- Mechanism of Action Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.

Conclusion

3'-Methylflavokawin is a promising chalcone with potential therapeutic applications stemming from its predicted anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a foundational understanding of its properties and the experimental methodologies used to evaluate its biological effects. Further research is warranted to fully elucidate the specific mechanisms of action and to establish a comprehensive profile of its physical and chemical characteristics. The provided protocols and diagrams serve as a starting point for researchers aiming to explore the therapeutic potential of this and related compounds.

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